molecular formula C7H10O4 B14211935 5-Hydroxy-3-[(1S)-1-hydroxyethyl]-4-methylfuran-2(5H)-one CAS No. 565434-20-0

5-Hydroxy-3-[(1S)-1-hydroxyethyl]-4-methylfuran-2(5H)-one

Cat. No.: B14211935
CAS No.: 565434-20-0
M. Wt: 158.15 g/mol
InChI Key: IILOCLZNWNMJJN-VKZKZBKNSA-N
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Description

5-Hydroxy-3-[(1S)-1-hydroxyethyl]-4-methylfuran-2(5H)-one is a chemical compound belonging to the class of butenolides It is characterized by a furanone ring substituted with hydroxy, hydroxyethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-[(1S)-1-hydroxyethyl]-4-methylfuran-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxy-4-methyl-2(5H)-furanone with an appropriate hydroxyethylating agent. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-[(1S)-1-hydroxyethyl]-4-methylfuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxy and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-Hydroxy-3-[(1S)-1-hydroxyethyl]-4-methylfuran-2(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of flavors, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-[(1S)-1-hydroxyethyl]-4-methylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-3-methylfuran-2(5H)-one: A butenolide with similar structural features but lacking the hydroxyethyl group.

    5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone: Another butenolide with an ethyl group instead of the hydroxyethyl group.

Uniqueness

5-Hydroxy-3-[(1S)-1-hydroxyethyl]-4-methylfuran-2(5H)-one is unique due to the presence of both hydroxy and hydroxyethyl groups, which confer distinct chemical properties and potential applications compared to its analogs. This structural uniqueness may result in different reactivity and biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

565434-20-0

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

2-hydroxy-4-[(1S)-1-hydroxyethyl]-3-methyl-2H-furan-5-one

InChI

InChI=1S/C7H10O4/c1-3-5(4(2)8)7(10)11-6(3)9/h4,6,8-9H,1-2H3/t4-,6?/m0/s1

InChI Key

IILOCLZNWNMJJN-VKZKZBKNSA-N

Isomeric SMILES

CC1=C(C(=O)OC1O)[C@H](C)O

Canonical SMILES

CC1=C(C(=O)OC1O)C(C)O

Origin of Product

United States

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